methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate
Description
Methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrimidoindole core fused with a furan carboxylate ester. The pyrimido[5,4-b]indole scaffold is substituted at position 3 with a 2-methoxyethyl group and at position 2 with a sulfanylmethyl linker bridging to a methyl furan-2-carboxylate moiety. This structural framework is analogous to derivatives reported in recent synthetic studies, particularly those involving indole-containing heterocycles and multicomponent reactions (MCRs) .
Properties
IUPAC Name |
methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-26-10-9-23-18(24)17-16(13-5-3-4-6-14(13)21-17)22-20(23)29-11-12-7-8-15(28-12)19(25)27-2/h3-8,21H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNDWYSNJDABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate exhibit promising anticancer properties. For example, derivatives of pyrimidine and indole structures have shown cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancerous cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related furan derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of the furan ring is crucial for its interaction with microbial targets, potentially disrupting cellular processes .
In a study published by Weerachai Phutdhawong et al., the biological activities of furan derivatives were evaluated against various cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity levels .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on similar compounds to determine the impact of different substituents on biological activity. This analysis helps in understanding how modifications can lead to improved efficacy against targeted diseases.
Mechanism of Action
The mechanism of action of methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related analogs:
Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate ()
Methyl 5-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate ()
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Estimated based on substituent mass difference (2-methoxyethyl: ~89 g/mol vs. 4-fluorophenyl: ~111 g/mol).
*Lower XLogP3 predicted due to the polar methoxyethyl group vs. lipophilic aryl halides.
Key Findings:
Structural Variations :
- The 2-methoxyethyl group introduces enhanced polarity compared to the 4-fluorophenyl and 4-chlorophenyl substituents. This difference impacts solubility, with the target compound likely exhibiting better aqueous solubility than its halogenated analogs .
- The 4-chlorophenyl analog has a higher molecular weight (465.06 g/mol) due to chlorine’s atomic mass, while the target compound’s estimated molecular weight (~427.5 g/mol) reflects the lighter methoxyethyl group.
Synthetic Methods: All three compounds likely derive from MCRs involving indole derivatives, as demonstrated in and . For example, the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one achieved an 84% yield via condensation with 4-methoxybenzaldehyde under refluxing ethanol .
Spectroscopic and Crystallographic Data: highlights the use of NMR (1H, 13C, 19F) and HRMS for characterizing indole-furan hybrids. The target compound’s methoxyethyl group would likely produce distinct NMR shifts (e.g., δ ~3.3 ppm for methoxy protons) compared to aryl halide analogs .
Computational Properties :
- The 4-fluorophenyl analog has a computed XLogP3 of 4.7, indicating moderate lipophilicity. The target compound’s XLogP3 is predicted to be lower (~3.5) due to the methoxyethyl group’s polarity, aligning with trends in substituent effects on partition coefficients .
Biological Activity
Methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications for medicinal chemistry.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with pyrimidine and indole structures. The synthesis typically includes:
- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.
- Pyrimidine Integration : Incorporating pyrimidine moieties through nucleophilic substitution reactions.
- Indole and Sulfanyl Group Addition : Introducing the indole structure and sulfanyl groups to enhance biological activity.
Biological Activity
The biological activity of this compound has been studied primarily in the context of its cytotoxicity and antimicrobial properties.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| HepG2 (liver cancer) | 15.0 | |
| A549 (lung cancer) | 18.0 |
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 1.00 | Gram-positive |
| Escherichia coli | 8.00 | Gram-negative |
| Pseudomonas aeruginosa | 16.00 | Gram-negative |
These results highlight the compound's potential utility in treating bacterial infections, particularly those resistant to conventional antibiotics.
Case Studies
Several studies have focused on derivatives of this compound to enhance its biological activity further:
- Study on Derivatives : A recent study synthesized various derivatives by modifying the furan and pyrimidine rings, leading to compounds with improved potency against cancer cell lines and bacteria .
- Mechanism of Action : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
